phenol;propane-1-sulfonic acid
Description
Properties
CAS No. |
70775-94-9 |
|---|---|
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
phenol;propane-1-sulfonic acid |
InChI |
InChI=1S/C6H6O.C3H8O3S/c7-6-4-2-1-3-5-6;1-2-3-7(4,5)6/h1-5,7H;2-3H2,1H3,(H,4,5,6) |
InChI Key |
CFODUNMLNSUYDW-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)O.C1=CC=C(C=C1)O |
Canonical SMILES |
CCCS(=O)(=O)O.C1=CC=C(C=C1)O |
Other CAS No. |
70775-94-9 |
physical_description |
Liquid; OtherSolid |
Origin of Product |
United States |
Synthetic Methodologies for Phenol;propane 1 Sulfonic Acid and Its Analogs
Direct Sulfonation Approaches for Phenol (B47542) and Phenol Derivatives
Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring of phenol or its derivatives. This process is a classic example of an electrophilic aromatic substitution reaction. ontosight.ai The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which significantly influences the position of the incoming sulfonyl group.
The sulfonation of phenols is typically achieved by reacting the phenolic compound with a sulfonating agent like concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid. ontosight.ai The reaction mechanism proceeds via an electrophilic attack on the electron-rich phenol ring. The reaction is often reversible, and temperature plays a critical role in determining the product distribution. Sulfonation at lower temperatures tends to favor the formation of the ortho-isomer, while higher temperatures promote the thermodynamically more stable para-isomer. researchgate.net
In the reaction with sulfuric acid, the electrophile is believed to be sulfur trioxide (SO₃) or protonated SO₃. rsc.org The reaction begins with the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base, such as the HSO₄⁻ anion, restores the aromaticity of the ring and yields the final sulfonated phenol product. rsc.org Kinetic studies on the sulfonation of phenol with concentrated sulfuric acid have determined activation energies for the formation and decomposition of the ortho and para isomers, highlighting the thermodynamic control possible at different temperatures. researchgate.net
Optimizing the yield and regioselectivity of phenol sulfonation is a key focus of research. The primary variables that can be manipulated include temperature, reaction time, the molar ratio of reactants, and the choice of solvent and sulfonating agent. researchgate.netmedjchem.com
For instance, in the sulfonation of phenol with concentrated sulfuric acid, studies have shown that increasing the reaction temperature generally favors the formation of the more stable p-hydroxybenzenesulfonic acid. researchgate.net One study achieved a yield of 89.85% for p-hydroxybenzenesulfonic acid in a stirred tank reactor by optimizing conditions such as temperature, sulfuric acid/phenol molar ratio, and aging time. researchgate.net Further process intensification using a rotating packed bed (RPB) to improve micromixing increased this yield to 96.52%. researchgate.net
Similarly, in the sulfonation of thymol (B1683141), a phenol derivative, using thionyl chloride as the sulfonating agent, reaction parameters were systematically varied. medjchem.com The results indicated that using cyclohexane (B81311) as a solvent, maintaining a low temperature (0-5°C), and using a molar ratio of thionyl chloride to thymol of at least 3 significantly improved the yield of the para-sulfonated product to 91.3%. medjchem.comresearchgate.net
The following table summarizes optimized conditions found in literature for the sulfonation of phenolic compounds:
| Phenolic Compound | Sulfonating Agent | Solvent | Temperature (°C) | Molar Ratio (Agent:Phenol) | Key Finding | Yield (%) |
| Phenol | Concentrated H₂SO₄ | 1,2-dichloroethane | 100 | 1.1:1 | Use of a rotating packed bed enhances micromixing and improves yield. researchgate.net | 96.52 |
| Thymol | Thionyl Chloride (SOCl₂) | Cyclohexane | 0-5 | ≥ 3:1 | Low temperature and specific solvent favor high yield of the para-isomer. medjchem.comresearchgate.net | 91.3 |
| Polybenzoxazine | Concentrated H₂SO₄ | - | 140 | - | Reaction is controlled by diffusion through the product layer. researchgate.net | - |
The choice of sulfonating agent is crucial as it dictates the reactivity and conditions required for the reaction. Common agents include:
Sulfuric Acid (H₂SO₄) and Oleum (H₂SO₄/SO₃): These are the most common and cost-effective sulfonating agents. ontosight.ai The reaction with sulfuric acid is an equilibrium process, and the reaction stops when the acid concentration drops below approximately 90%. chemithon.com Oleum, which is a solution of SO₃ in sulfuric acid, is more reactive.
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfonating agent that typically reacts irreversibly with phenols. nih.gov It can be used in batch or continuous processes, often in glass-lined reactors to handle the corrosive HCl gas that is evolved. chemithon.com
Sulfur Trioxide Complexes: Complexes of sulfur trioxide with nitrogen bases like pyridine (B92270) (SO₃·pyridine) or dimethylformamide (SO₃·DMF) are milder and more selective agents. nih.gov They are often used for the sulfonation of sensitive phenolic compounds. nih.gov
Sulfamic Acid (NH₂SO₃H): This is a mild and highly specific sulfating agent that selectively reacts with alcohol groups and does not sulfonate aromatic rings. chemithon.com It is particularly useful for sulfating alkyl phenol ethoxylates to prevent the formation of mixed sulfate-sulfonate products. chemithon.com
Trimethylsilylchlorosulfonate (ClSO₃SiMe₃): This reagent has been found to be an effective and mild agent for the nuclear sulfonation of some naturally occurring phenol ethers at room temperature. researchgate.net
Nucleophilic Substitution Pathways Involving Propane-1-Sulfonic Acid Derivatives
An alternative synthetic route involves forming the aryl-O or aryl-C bond through nucleophilic substitution. This can involve a phenoxide ion acting as a nucleophile or, more recently, transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-sulfur and carbon-oxygen bonds, offering pathways to aryl sulfonic acids and their derivatives that are not easily accessible through classical methods. nih.gov These methods often provide greater functional group tolerance and milder reaction conditions compared to electrophilic aromatic substitution. nih.gov
One strategy involves the palladium-catalyzed sulfonylation of aryl boronic acids with a sulfur dioxide source, like potassium metabisulfite, and an alkyl halide. researchgate.net This three-component coupling allows for the synthesis of (hetero)aryl alkyl sulfones under mild conditions. researchgate.net Another approach is the palladium-catalyzed sulfonation of aryl halides or triflates with sulfinate salts. While less direct for the target compound, it showcases the utility of palladium in forming the crucial C-S bond.
More specifically for phenolic derivatives, palladium catalysts can direct the functionalization of C-H bonds. For example, a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines has been developed, using the 2-pyridyloxyl group as a directing group and sulfonyl chlorides as the sulfonylation reagents. acs.org The directing group can then be removed to yield the ortho-sulfonylated phenol. acs.org This method provides excellent regioselectivity for the ortho position. acs.org
A significant advantage of transition-metal-catalyzed methods is the potential for high regioselectivity, which is often difficult to control in electrophilic substitutions. researchgate.net By choosing appropriate directing groups and ligands, functionalization can be guided to specific C-H bonds (ortho, meta, or para).
For phenols, the hydroxyl group itself, or a derivative, can act as a directing group. Palladium-catalyzed reactions have been developed for the ortho-C–H olefination of phenol derivatives. researchgate.net While direct meta-C–H functionalization of phenols is challenging due to the ortho, para-directing nature of the hydroxyl group, specialized ligand and auxiliary combinations have enabled this transformation. researchgate.net
The efficiency of these substitution reactions depends on the catalyst system, ligands, oxidants, and substrates. For example, the palladium-catalyzed ortho-hydroxylation of aryl ketones, which are phenol precursors, has been achieved with high efficiency using oxidants like PhI(OAc)₂. beilstein-journals.org Similarly, the palladium-catalyzed C-H allylic alkylation of phenols with 1,3-dienes shows high regioselectivity at the ortho C-H bond of naphthols and electron-rich phenols. nih.gov While not a direct sulfonylation, these examples demonstrate the power of palladium catalysis to achieve regioselective functionalization of phenols that could be adapted for sulfonation.
In some cases, nucleophilic aromatic substitution (SNAr) can occur without a metal catalyst if the aromatic ring is sufficiently electron-deficient. For instance, o-nitroaryl sulfonic acids can undergo ipso substitution (substitution at the position already bearing the sulfonic acid group) with amines to form o-nitroarylamines in good yields at room temperature. researchgate.netsci-hub.se This type of reaction could potentially be applied to appropriately activated phenols.
Introduction of Phenolic Moieties onto Sulfonated Propane (B168953) Chains
A significant strategy for the synthesis of phenol;propane-1-sulfonic acid and its analogs is the introduction of a phenolic group onto a propane chain that already contains a sulfonic acid group. This can be achieved through nucleophilic substitution reactions where a phenoxide or a substituted phenoxide acts as the nucleophile, attacking a suitable propane-1-sulfonic acid derivative.
One specialized method involves the nucleophilic substitution on propane-1-sulfonic acid derivatives. In this approach, a derivative of propane-1-sulfonic acid that contains a good leaving group is reacted with phenol or a substituted phenol. To facilitate this reaction and enhance regioselectivity and efficiency, catalysts are often employed. Palladium complexes, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been utilized for this purpose. These reactions are typically conducted under mild temperature conditions to preserve the integrity of the phenolic group and prevent unwanted side reactions. This method is particularly valuable for synthesizing functionalized derivatives, for instance, by introducing phenol groups onto sulfonated propane chains that bear other substituents like fluorine.
Another approach involves the ring-opening of a cyclic sulfonate, known as a sultone. 1,3-Propane sultone is a common starting material. In a typical reaction, a phenoxide ion attacks the carbon atom of the sultone, leading to the opening of the cyclic ester and the formation of a ω-substituted-α-alkanesulfonic acid derivative. googleapis.com This reaction provides a direct route to introduce the phenolic moiety at one end of the propane chain while the sulfonic acid group is at the other.
A related synthesis involves the reaction of 2-amino-4-methylphenol (B1222752) with 1,3-propane disulfonic acid to generate 3-(2-amino-4-methylphenoxy)propane-1-sulfonic acid. chembk.com This method demonstrates the versatility of using sulfonated propane derivatives to introduce the desired functional group onto a phenolic structure.
Esterification Reactions of Alkane Sulfonic Acids with Phenol
Esterification represents a fundamental and widely utilized method for the synthesis of phenol esters of alkane sulfonic acids, including this compound. This process involves the direct reaction of an alkane sulfonic acid with phenol. ileechem.com
The general principle of this esterification involves the reaction between a sulfonic acid (RSO₃H) and an alcohol or phenol (R'OH) to produce a sulfonic ester (RSO₃R') and water. ileechem.com Specifically for the synthesis of this compound, propane-1-sulfonic acid is reacted with phenol. The reaction is typically performed under controlled temperature and pressure to drive the formation of the phenyl ester.
The process often requires the removal of water as it is formed to shift the reaction equilibrium towards the product side, thereby increasing the yield of the desired ester. google.com Following the reaction, purification steps such as distillation or recrystallization are necessary to remove any unreacted starting materials and byproducts, ensuring a high-purity product.
A variety of sulfonic acids can be used in this process, including C10-C18 alkane sulfonic acids, to produce a range of alkylsulfonic acid phenyl esters. The choice of the specific alkane sulfonic acid will determine the length of the alkyl chain in the final product.
Common catalysts for this esterification are strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. ileechem.com These catalysts accelerate the reaction by protonating the sulfonic acid, making it a better electrophile. The reaction temperature is a critical parameter and is generally maintained between 70°C and 300°C, depending on the boiling points of the reactants. google.com For instance, the esterification of benzenesulfonic acid with phenol to form a phenyl ester can be carried out at temperatures ranging from 50°C to 100°C. ileechem.com
In addition to homogeneous catalysts, solid acid catalysts have gained attention due to their ease of separation and potential for reuse. Examples include silica-supported sulfonic acids, which can operate under mild conditions and provide good conversion and selectivity. d-nb.infobeilstein-journals.org Other solid catalysts that have been investigated include sulfated metal oxides, zeolites, and heteropolyacids, although these often require higher temperatures. beilstein-journals.org The choice of catalyst and reaction conditions can be tailored to optimize the production of specific this compound analogs.
Below is a table summarizing various catalytic conditions used in the esterification of carboxylic and sulfonic acids, which provides context for the conditions applicable to the synthesis of this compound.
| Catalyst | Substrates | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| Silica-supported sulfonic acid | Levulinic acid and various alcohols | 75 | Good conversion and selectivity with stoichiometric amounts of alcohols under mild conditions. Catalyst is recyclable. | d-nb.infobeilstein-journals.org |
| p-Toluene sulfonic acid (p-TSA) | n-butanol and acetic acid | 60-80 | Achieved 68.5% conversion at 80°C with a 1:1 molar ratio and 3% catalyst concentration. | researchgate.net |
| Chitosan with sulfonic acid groups | Caprylic acid and methanol | 60 | Catalytic activity increased with the amount of sulfonic acid groups. Achieved ~83% conversion after 4 hours. | mdpi.com |
| Sulfuric acid and organotin compound | Organic acid and alcohol (≥ 4 carbons) | 100-250 | Produces monomeric esters with improved color properties. | google.com |
| Sulfuric acid / p-toluenesulfonic acid | Sulfonic acid and phenol | 50-100 | Commonly used catalysts to enhance the rate of esterification. | ileechem.com |
Stereoselective Synthetic Routes to this compound Architectures
The development of stereoselective synthetic routes allows for the preparation of specific stereoisomers of this compound and its analogs. This is particularly important when the biological activity or material properties of the compound are dependent on its three-dimensional structure.
One approach to achieving stereoselectivity is through the oxidative coupling of phenols. This biomimetic method can be used to form dimeric structures with defined stereochemistry. vtt.fi While not a direct synthesis of this compound itself, the principles can be applied to precursors. For instance, the oxidative coupling of phenolic precursors like flavan-3-ols or lignin (B12514952) derivatives can lead to complex structures where a subsequent sulfonation step could be envisioned. The stereoselectivity of these coupling reactions is influenced by factors such as the structure of the starting materials, pH, and the solvent system used. vtt.fi
Another strategy involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, in the synthesis of related heterocyclic compounds, ring-expansion reactions of monocyclopropanated heterocycles can proceed with high diastereoselectivity. acs.org While this specific example does not produce this compound, it demonstrates a modern synthetic methodology that could be adapted for the stereoselective synthesis of complex sulfonated compounds. The key is to introduce a chiral element that influences the formation of new stereocenters during the reaction sequence.
Furthermore, crystallization-induced asymmetric transformation is a powerful technique for obtaining enantiomerically pure compounds. researchgate.net In this process, a racemic or diastereomeric mixture equilibrates in solution while one stereoisomer preferentially crystallizes. This shifts the equilibrium, ultimately converting the entire mixture into the desired single stereoisomer. This method could be applied to a late-stage intermediate in the synthesis of a chiral this compound analog.
The synthesis of enantiopure lignans, which are dimeric compounds derived from phenols, has been achieved through asymmetric synthesis employing chiral auxiliaries. vtt.fi These multi-step syntheses often provide a route to optically active compounds that can serve as precursors or models for more complex structures. The knowledge gained from these stereoselective syntheses can inform the design of routes to chiral this compound architectures.
| Compound Name |
|---|
| This compound |
| 3-(2-amino-4-methylphenoxy)propane-1-sulfonic acid |
| 1,3-Propane sultone |
| Palladium(II) acetate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Benzenesulfonic acid |
| Levulinic acid |
| Caprylic acid |
| Flavan-3-ols |
Advanced Spectroscopic and Structural Characterization of Phenol;propane 1 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For phenol (B47542);propane-1-sulfonic acid, both ¹H and ¹³C NMR are instrumental in confirming its structural integrity.
Elucidation of Sulfonic Acid and Phenolic Proton Environments via ¹H NMR
The ¹H NMR spectrum of phenol;propane-1-sulfonic acid provides critical insights into the arrangement of protons within the molecule. The proton of the sulfonic acid group (-SO₃H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10–12 ppm when measured in D₂O. This significant downfield shift is attributed to the strong deshielding effect of the electronegative oxygen atoms of the sulfonyl group.
The protons of the phenolic ring exhibit characteristic chemical shifts and splitting patterns. The protons on the aromatic ring typically appear in the region of δ 6.9-7.9 ppm. elsevier.es For instance, in a related compound, 4-hydroxybenzenesulfonic acid, the protons ortho to the hydroxyl group appear as a doublet around 6.93 ppm, while the protons ortho to the sulfonic acid group are observed as a doublet around 7.32 ppm. hmdb.cadocbrown.info The phenolic hydroxyl proton (-OH) signal can be broad and its chemical shift is often concentration and solvent dependent. The presence of this peak can be confirmed by D₂O exchange, which causes the peak to disappear.
The propane (B168953) chain protons will also have distinct signals. The methylene (B1212753) group adjacent to the sulfonyl group is expected to be the most deshielded of the three, with subsequent methylene and methyl groups appearing progressively upfield. For example, in a similar structure, 3-(2,2-Dimethylpropanoyloxy)propane-1-sulfonic acid, the methylene protons adjacent to the sulfonic acid group appear as a multiplet around δ 2.91–2.85 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Sulfonic Acid (-SO₃H) | 10 - 12 (broad singlet) |
| Phenolic Ring Protons | 6.9 - 7.9 (multiplets) |
| Phenolic Hydroxyl (-OH) | Variable (broad singlet) |
| Propane Chain (-CH₂-SO₃H) | ~2.9 |
| Propane Chain (-CH₂-CH₂-SO₃H) | ~1.8-2.2 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon Skeletal Assignment Using ¹³C NMR
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbon atom of the phenolic ring attached to the hydroxyl group is expected to resonate in the range of 150-160 ppm. ucl.ac.uk The other aromatic carbons will appear in the typical aromatic region of 115-140 ppm. The carbon atom in the propane chain directly bonded to the electron-withdrawing sulfonyl group will be shifted downfield compared to the other aliphatic carbons. For instance, in 3-(2,2-Dimethylpropanoyloxy)propane-1-sulfonic acid, the carbon adjacent to the sulfonic acid group appears at δ 48.26 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenolic C-OH | 150 - 160 |
| Phenolic Ring Carbons | 115 - 140 |
| Propane Chain (-CH₂-SO₃H) | ~48 |
| Propane Chain (-CH₂-CH₂-SO₃H) | ~25-30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Validation
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Sulfonic Acid Vibrational Modes (S=O and S-O Stretching)
The sulfonic acid group (-SO₃H) has characteristic vibrational modes that are readily identifiable in an FTIR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly strong and diagnostic. The asymmetric S=O stretching vibration typically appears in the range of 1316-1350 cm⁻¹, while the symmetric S=O stretch is found around 1034-1040 cm⁻¹. elsevier.esresearchgate.net The S-O single bond stretching vibration is generally observed in the region of 780-900 cm⁻¹. cdnsciencepub.com The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Sulfonic Acid | S=O Asymmetric Stretch | 1316 - 1350 |
| Sulfonic Acid | S=O Symmetric Stretch | 1034 - 1040 |
| Sulfonic Acid | S-O Stretch | 780 - 900 |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Impurity Profiling
HPLC-MS is a hybrid technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal method for assessing the purity of this compound and for identifying and quantifying any impurities.
Chromatographic Separation Techniques (e.g., Reverse-Phase C18 Columns)
Due to the polar nature of the sulfonic acid and phenolic groups, reversed-phase HPLC is a suitable separation technique. waters.com In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. hawach.comphenomenex.com The separation of aromatic sulfonic acids can be challenging due to their strong acidity and potential for interactions with the stationary phase. helixchrom.com Therefore, the mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, may need to be carefully optimized. tandfonline.comlibretexts.org The addition of ion-pairing agents or the use of buffered mobile phases can improve peak shape and retention. tandfonline.comresearchgate.net
The eluting compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like sulfonic acids, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. mdpi.comupce.cz The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound (218.27 g/mol ). nih.gov Furthermore, fragmentation patterns observed in MS/MS experiments can provide additional structural information and help in the identification of impurities. A characteristic fragment ion for aromatic sulfonates is the SO₃⁻ radical anion. nih.gov
Table 4: HPLC-MS Parameters for Analysis of this compound
| Parameter | Description |
|---|---|
| HPLC Column | Reverse-Phase C18 |
| Mobile Phase | Gradient of water and acetonitrile/methanol (may contain buffers or ion-pairing agents) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Detection | Mass Spectrometer (detecting [M-H]⁻ and fragment ions) |
Mass Spectrometric Detection of Intact Compounds and Trace Species
Mass spectrometry (MS) serves as a critical analytical tool for the identification and quantification of this compound. When coupled with chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), MS provides high sensitivity and selectivity for detecting the intact compound and any trace-level impurities or related species.
For the analysis of phenolic compounds, methodologies like GC/MS are well-established, often involving a derivatization step to improve volatility and chromatographic performance. thermofisher.com Techniques such as in-situ acetylation coupled with purge-and-trap GC/MS are employed for the determination of trace phenolic compounds in aqueous samples, achieving detection limits in the microgram-per-liter (µg L⁻¹) range. rsc.org The analysis typically utilizes selected ion monitoring (SIM) mode to enhance sensitivity for target analytes. rsc.org
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), is highly effective for analyzing less volatile and more polar compounds like sulfonic acids. nih.gov ESI is often operated in negative ion mode to facilitate the detection of acidic compounds such as phenols and sulfonic acids. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide structural confirmation. Phenolic acids, for instance, exhibit characteristic neutral losses of molecules like CO₂ (44 Da) and sometimes CH₃ (15 Da). researchgate.net Similarly, phenols can fragment through the loss of CO (28 Da) and formyl radicals (HCO·, 29 Da). libretexts.org These distinct fragmentation pathways are crucial for the unambiguous identification of this compound and related trace species in complex matrices.
| Analytical Technique | Methodology Detail | Application | Typical Findings | Reference |
|---|---|---|---|---|
| GC/MS | Often requires derivatization (e.g., acetylation) to increase analyte volatility. Coupled with purge-and-trap for preconcentration. | Trace analysis of phenolic compounds in water and wastewater. | Detection limits can reach 0.06 to 0.12 μg L⁻¹. Linear response with R² > 0.998. | thermofisher.comrsc.org |
| LC-MS/MS | Uses techniques like Electrospray Ionization (ESI), often in negative mode for acidic analytes. | Identification and quantification of phenolic and sulfonic acid compounds in various samples, including industrial and biological matrices. | Provides molecular weight of the intact ion and structural information from fragmentation patterns (e.g., loss of CO₂, SO₃). | nih.govnih.gov |
| HPLC-MS | Reverse-phase C18 columns with UV detection can be used alongside MS. | Quantifies purity and detects trace impurities like unreacted starting materials. | Effective for separating the target compound from a complex mixture before MS detection. |
Morphological and Microstructural Analysis of this compound in Polymeric Systems
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Domain Analysis
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful, non-destructive techniques used to probe the microstructure of these polymeric systems over different length scales. nih.gov
Wide-Angle X-ray Scattering (WAXS) provides information about the crystalline structure of the material. nih.gov In the context of polymers containing this compound, WAXS is used to assess the crystallinity of the hydrophobic polymer backbone, which provides the mechanical stability to the system. nih.gov Broad peaks in the WAXS pattern are indicative of amorphous local structures. acs.org
Small-Angle X-ray Scattering (SAXS) is the primary technique for analyzing the phase-separated morphology at the nanoscale (typically 1-100 nm). acs.organnualreviews.org The presence of a distinct peak at low scattering angles (low q-values) in a SAXS profile is the characteristic signature of nanoscale phase separation between the hydrophobic polymer matrix and the hydrophilic sulfonic acid domains. acs.org The position of this "ionomer peak" can be used to calculate the average distance between the ionic clusters, while the peak's shape and intensity provide information about the size, shape (e.g., spherical, cylindrical), and ordering of these domains. acs.orgnih.gov
| Technique | Principle | Information Obtained | Relevance to Sulfonated Polymers | Reference |
|---|---|---|---|---|
| WAXS | Measures scattering of X-rays at high angles to probe atomic-scale order. | Degree of crystallinity, identification of crystalline phases. | Characterizes the structure of the hydrophobic polymer matrix (e.g., Teflon-like regions in PFSA polymers). | acs.orgnih.gov |
| SAXS | Measures scattering of X-rays at very small angles to probe nanoscale structures. | Size, shape, and spacing of phase-separated domains (e.g., ionic clusters). | Directly visualizes the morphology of sulfonic acid clusters, revealing domain spacing and network structure. A low-q peak confirms nanophase separation. | acs.organnualreviews.orgbohrium.com |
Correlation of Sulfonic Acid Cluster Morphology with Macroscopic Properties
The nanoscale morphology of sulfonic acid clusters, as revealed by SAXS, is directly linked to the functional macroscopic properties of the polymer. nih.govbohrium.com This structure-property relationship is fundamental to designing materials for specific applications, such as ion-exchange membranes or specialized plastics.
Ion and Proton Conductivity: The efficiency of ion transport is critically dependent on the structure of the hydrophilic domains. For high proton conductivity, as needed in polymer electrolyte membrane (PEM) fuel cells, the sulfonic acid clusters must form a continuous, percolated network that provides a clear pathway for proton movement. acs.orgbohrium.com Membranes with smaller, well-defined water channels and a high density of sulfonic acid head groups tend to exhibit higher proton conductivity and water mobility. bohrium.com Disconnected or poorly formed clusters lead to significantly lower conductivity.
Mechanical and Rheological Properties: The ionic aggregates act as strong physical cross-links within the polymer matrix. aps.org This impedes the motion of the polymer chains, significantly affecting the material's viscoelastic and rheological (flow) behavior. aps.org Molecular dynamics simulations have shown that cluster morphology, whether disordered and elongated or highly ordered and ladder-like, directly correlates with the polymer's dynamic structure and macroscopic shear rheology. aps.org
Water Uptake and Swelling: The hydrophilic nature of the sulfonic acid clusters governs the material's interaction with water. The size, volume fraction, and interconnectivity of these domains determine the water uptake capacity and the dimensional stability (swelling) of the polymer when hydrated. annualreviews.org Engineering the side-chain structure can balance water uptake with mechanical stability.
| Macroscopic Property | Governing Morphological Feature | Correlation | Reference |
|---|---|---|---|
| Proton/Ion Conductivity | Continuity and connectivity of sulfonic acid domains. Density of acid groups. | A continuous, well-connected network of hydrophilic domains is essential for high conductivity. Higher head group density in channels can increase transport. | acs.organnualreviews.orgbohrium.com |
| Mechanical Strength / Rheology | Size, shape, and distribution of ionic clusters acting as physical cross-links. | Ionic clusters impede polymer chain dynamics, increasing stiffness and affecting flow properties. Cluster shape (e.g., spherical vs. elongated) alters the mechanical response. | aps.org |
| Water Uptake / Swelling | Volume fraction and hydrophilicity of the sulfonic acid domains. | Higher content and accessibility of sulfonic acid groups lead to greater water absorption, which can affect the material's dimensional stability. | annualreviews.org |
Chemical Reactivity and Transformation Pathways of Phenol;propane 1 Sulfonic Acid
Oxidation Reactions of Phenol (B47542);Propane-1-Sulfonic Acid
Common Oxidizing Agents and Resulting Sulfonic Acid Derivatives
Various oxidizing agents can be employed to transform phenol sulfonic acids. The reaction can be influenced by factors such as pH, temperature, and the presence of catalysts. naun.org Common oxidizing agents include hydrogen peroxide (H₂O₂), often used in advanced oxidation processes (AOPs), and potassium permanganate (B83412) (KMnO₄). doubtnut.comdoubtnut.com
Advanced oxidation processes, such as the use of UV light with hydrogen peroxide (UV/H₂O₂) or the Photo-Fenton process (UV/H₂O₂/Fe(II)), have been shown to be effective in degrading phenolsulfonic acid in aqueous solutions. naun.org In these processes, highly reactive hydroxyl radicals (•OH) are generated, which are powerful, non-selective oxidizing species that can lead to the complete mineralization of the organic compound into CO₂, water, and sulfate. naun.orggoogle.com The efficiency of these processes is highly dependent on the pH of the solution, the concentration of hydrogen peroxide, and the amount of iron catalyst used. naun.org For instance, studies on phenolsulfonic acid (PSA) degradation have shown that the UV/H₂O₂ process is most effective under acidic conditions (pH 3). naun.org
Oxidation of the phenol ring itself can lead to the formation of benzoquinone. ksu.edu.sa Stronger oxidizing agents or more vigorous conditions can lead to ring-opening and the formation of smaller organic acids before complete mineralization. The specific sulfonic acid derivatives formed depend heavily on the reaction pathway, which can be tailored by controlling the reaction parameters.
Table 1: Common Oxidizing Systems for Phenol Sulfonic Acid and Their Effects
| Oxidizing System | Key Reactants | Typical Conditions | Primary Outcome/Products | Citation |
| Alkaline Permanganate | Potassium Permanganate (KMnO₄), Base | Varies | Oxidation of alkyl side chains or aromatic ring cleavage. | doubtnut.comdoubtnut.com |
| UV/H₂O₂ Process | Hydrogen Peroxide (H₂O₂), UV Light | Acidic pH (e.g., pH 3) | Generation of hydroxyl radicals leading to degradation/mineralization. | naun.org |
| Photo-Fenton Process | H₂O₂, Iron(II) salts, UV Light | Acidic pH (< 4) | High degradation rates via hydroxyl radical oxidation. | naun.orggoogle.com |
| Chromic Acid | CrO₃, H₂SO₄ | Varies | Oxidation of the phenol group to form benzoquinone. | ksu.edu.sa |
Reduction Reactions of Phenol;Propane-1-Sulfonic Acid
Reduction reactions involving this compound would primarily target the sulfonic acid group, as the phenol ring is generally resistant to reduction under standard conditions. The reduction of sulfonic acids can lead to various sulfur-containing functional groups.
Conversion of the Sulfonic Acid Group to a Sulfonate Group
The term "conversion to a sulfonate group" can be interpreted in a few ways. A sulfonate is technically the conjugate base (salt) or an ester of a sulfonic acid. The formation of a sulfonate salt is a simple acid-base reaction, not a reduction. For example, reacting the sulfonic acid with a base like sodium hydroxide (B78521) would yield sodium propanesulfonate. chemicalbook.com
However, in the context of reduction reactions, the sulfonic acid group can be reduced to less oxidized sulfur species. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing sulfonic acids, although the reaction can be complex. More commonly, sulfonic acids are first converted to sulfonyl chlorides (using reagents like PCl₅ or SOCl₂), which are then more easily reduced. The resulting sulfonyl chloride can be reduced to a sulfinic acid, a thiol (mercaptan), or a disulfide, depending on the reducing agent and conditions. For example, zinc dust in an acidic medium can reduce sulfonyl chlorides to thiols.
Given the outline's specific wording, it is possible it refers to the formation of a sulfonate ester, which is not a reduction but an esterification reaction. Alternatively, it may be a slight misnomer for the reduction to a sulfinate. Without more specific context, the primary and most direct conversion is the acid-base reaction to form a sulfonate salt.
Substitution Reactions Involving the Phenyl Ester Group
This section addresses the reactivity of the phenyl ester of propane-1-sulfonic acid, i.e., phenyl propanesulfonate. In this molecule, the phenyl group is part of an ester linkage with the sulfonic acid. Sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions. researchgate.netgoogleapis.com However, the substitution can also occur on the phenyl ring itself (electrophilic aromatic substitution) or via displacement of the entire phenoxy group (nucleophilic substitution at the sulfur atom or transesterification).
Conditions and Outcomes of Phenyl Ester Substitution
Research into alkylsulfonic acid phenyl esters reveals that the phenoxy group can be substituted by other phenolic compounds in a transesterification-like reaction. This process is typically carried out at elevated temperatures in the presence of a base catalyst. google.com
The reaction involves heating an alkylsulfonic acid phenyl ester with a different, often more substituted or less volatile, phenol. An alkali hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used as a catalyst. google.com The original phenol from the ester is continuously removed from the reaction mixture, often by distillation under vacuum, to drive the equilibrium towards the formation of the new phenyl ester product. google.com
Table 2: Conditions for Substitution of the Phenyl Ester Group
| Reactants | Catalyst | Temperature Range | Key Conditions | Outcome | Citation |
| Alkylsulfonic acid phenyl ester, Substituted phenol (e.g., nonylphenol, o-hydroxydiphenyl) | Alkali Hydroxide (e.g., NaOH, KOH) | 100°C - 250°C | Continuous removal of the displaced phenol via distillation (often under vacuum). | Formation of a new alkylsulfonic acid ester with the substituted phenyl group. | google.com |
| Alkylsulphonic acid chloride, Hydroxy benzoic acid ester | Sodium Hydroxide | 25°C - 30°C | Dropwise addition of base. | Formation of alkyl sulphonic acid phenyl esters substituted with carboxylic acid esters. | google.com |
The outcome of these reactions is the synthesis of novel sulfonate esters with tailored properties determined by the newly introduced phenolic group. For example, reacting an alkylsulfonic acid phenyl ester with bisphenol A would result in a new ester containing the bisphenol A moiety. google.com This type of substitution is a versatile method for modifying the structure of sulfonic acid esters.
Computational and Theoretical Studies of Phenol;propane 1 Sulfonic Acid
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. scispace.comumn.edu It allows for the detailed analysis of molecular orbitals, charge distributions, and reactivity, providing a fundamental understanding of chemical behavior. scispace.comkarazin.ua
Comparison of Electronic Profiles and Prediction of Reactivity Trends
DFT calculations are instrumental in comparing the electronic profiles of various phenol-sulfonic acid derivatives. By analyzing parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the reactivity trends of these compounds. karazin.uarsc.org For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. rsc.org
Studies on related sulfonated and phenolic compounds have demonstrated the utility of DFT in understanding how different substituents on the aromatic ring or modifications to the alkyl chain influence the electronic properties. chemrxiv.orgresearchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electron density distribution across the molecule, thereby affecting its acidity, stability, and interaction with other species. chemrxiv.org DFT analysis has been used to investigate the effect of aryl electron-withdrawing groups on the thermal stability of related sulfonic acid derivatives, revealing correlations between electronic structure and decomposition pathways. chemrxiv.org
Computational modeling with DFT can also predict how structural modifications, such as the introduction of fluorine atoms, can enhance properties like lipophilicity, which is crucial for applications in pharmaceutical intermediates.
Table 1: Illustrative DFT-Calculated Electronic Properties of Phenolic and Sulfonic Acid Derivatives
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |
| Phenol (B47542) (reference) | -5.58 | -0.23 | 5.35 | Moderate |
| p-Toluenesulfonic acid | -6.89 | -1.12 | 5.77 | Lower |
| Phenolsulfonic acid | -6.21 | -0.87 | 5.34 | Moderate |
| Fluorinated Phenolsulfonic acid | -6.45 | -1.05 | 5.40 | Moderate |
Molecular Dynamics Simulations for Predictive Modeling
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of phenol;propane-1-sulfonic acid and related molecules within larger systems, such as polymer membranes. researchgate.netnih.gov By simulating the movement of atoms and molecules over time, MD can predict macroscopic properties based on the underlying molecular interactions.
Prediction of Ion Diffusion Coefficients in Material Systems
A key application of MD simulations in the context of sulfonated polymers is the prediction of ion diffusion coefficients. mdpi.comscispace.com This is particularly relevant for their use as proton exchange membranes in fuel cells, where efficient proton transport is paramount. MD simulations can model the movement of hydronium ions (H₃O⁺) and water molecules through the polymer matrix. nih.govmdpi.com
The diffusion coefficients are typically calculated from the mean squared displacement (MSD) of the ions over time. researchgate.net These simulations have shown that factors such as the degree of sulfonation, water content (hydration level), and the architecture of the polymer backbone significantly influence ion mobility. mdpi.comnih.gov For instance, higher hydration levels generally lead to higher diffusion coefficients due to the formation of well-connected water channels that facilitate ion transport. mdpi.com
Table 2: Simulated Diffusion Coefficients in Sulfonated Polymer Systems
| System | Hydration Level (λ) | H₂O Diffusion Coefficient (10⁻⁷ cm²/s) | H₃O⁺ Diffusion Coefficient (10⁻⁷ cm²/s) |
| Sulfonated Poly(arylene ether sulfone) - Short Side Chain | 3 | 1.85 | 0.61 |
| Sulfonated Poly(arylene ether sulfone) - Long Side Chain | 3 | 2.50 | 1.15 |
| Nafion (reference) | 12 | 15.2 | 8.7 |
Note: This table presents example data derived from molecular dynamics simulation studies on similar sulfonated polymers. nih.govmdpi.com λ represents the number of water molecules per sulfonic acid group.
Investigation of Side-Chain Flexibility and Hydration Levels on Transport Phenomena
The flexibility of the propane-1-sulfonic acid side chain plays a crucial role in the transport properties of polymers incorporating this moiety. nih.govbwise.kr MD simulations allow for the investigation of how the conformational freedom of these side chains, coupled with varying hydration levels, impacts the formation of ionic clusters and water channels within the material. mdpi.comresearchgate.net
Research Applications of Phenol;propane 1 Sulfonic Acid in Materials Science and Catalysis
Role as Acid Catalysts in Organic Synthesis
The strong acidity of the sulfonic acid group (-SO₃H) in phenol (B47542);propane-1-sulfonic acid and its derivatives renders them effective as acid catalysts in a variety of organic reactions. This catalytic activity is central to their application in synthesizing valuable chemical compounds.
Phenol;propane-1-sulfonic acid and related sulfonic acids are utilized as catalysts in esterification reactions. mdpi.com The Fischer esterification, for instance, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com The sulfonic acid group facilitates this reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the alcohol. The use of polymeric sulfonic acids can also aid in the removal of water, driving the equilibrium towards the formation of the ester product. mdpi.com Zwitterionic sulfonic acid compounds have also shown promise as catalysts for esterification reactions. google.com
A common synthetic route to phenol esters of propane-1-sulfonic acid involves the esterification of alkane sulfonic acids with phenol under controlled temperature and pressure. Industrial processes often employ batch or continuous reactors with catalytic conditions to improve reaction rates and yields.
Table 1: Parameters for Phenolic Esterification
| Parameter | Range | Preferred Range |
| Molar Ratio (Phenol:Alkylsulfonic Acid Ester) | 1.0:1 to 2:1 | 1.1:1 to 1.4:1 |
| Reaction Time | 1 to 12 hours | 2 to 8 hours |
| Reaction Temperature | 100 to 250°C | 120 to 200°C |
This data is based on a process for producing alkylsulphonic acid phenylesters. google.com
The strong acidity of this compound derivatives makes them effective catalysts in Friedel-Crafts reactions, a fundamental method for attaching substituents to aromatic rings. rsc.org These reactions, which include alkylation and acylation, proceed via electrophilic aromatic substitution. rsc.org The sulfonic acid catalyst plays a crucial role in generating the electrophile, typically a carbocation, from the alkylating or acylating agent. rsc.org
For example, in the alkylation of phenols, sulfonic acid catalysts promote the formation of a carbocation from an alcohol or alkene, which then attacks the electron-rich phenol ring. acs.orgresearchgate.net The use of highly acidic aryl sulfonic acids has been shown to favor the formation of the para-alkylated product. google.com A combination of a Lewis acid like zinc chloride and a Brønsted acid such as camphorsulfonic acid can enable site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.netresearchgate.net
The water solubility of certain derivatives of this compound, such as 3-(4-fluorophenyl)propane-1-sulfonic acid, enhances their catalytic activity in aqueous media. This property is particularly advantageous for "green chemistry" applications, as it allows for reactions to be conducted in an environmentally benign solvent. unipr.it
The degradation of phenol sulfonic acid in aqueous solutions has been studied using advanced oxidation processes. naun.org Studies have shown that the degradation rate is significantly accelerated by photochemical oxidation, with the UV/H2O2 process showing high efficiency. naun.org The reaction rate is influenced by factors such as pH, with acidic conditions (pH=3) often yielding the best results. naun.org
Table 2: Degradation of Phenol Sulfonic Acid in Aqueous Solution by UV/H2O2 Process
| Condition | Degradation Percentage (in 20 minutes) |
| Neutral (pH=7) | 90.9% |
| Basic (pH=8.5) | 93.0% |
| Acidic (pH=3) | 94.4% |
This data is based on a study of advanced oxidation processes for the degradation of phenol sulfonic acid. naun.org
Advanced Materials Development
The unique molecular structure of this compound, possessing both a hydrophilic sulfonic acid head and a hydrophobic phenolic tail, makes it a valuable component in the development of advanced materials with specific surface-active properties.
This compound and its esters are classified as anionic surfactants. chemicalbook.com Surfactants are compounds that lower the surface tension between two liquids, or between a liquid and a solid. essentialchemicalindustry.org This property allows them to act as wetting agents, emulsifiers, and detergents. chemicalbook.comessentialchemicalindustry.org
The mechanism of action of these sulfonic acid esters as surfactants involves reducing the surface tension of water, which enables it to spread more easily and wet surfaces. This action is crucial for the emulsification and removal of hydrophobic substances like oils and greases.
As emulsifying agents, this compound derivatives are used to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. They achieve this by forming a protective layer around the dispersed droplets, preventing them from coalescing. researchgate.net
Furthermore, these compounds enhance the solubility of hydrophobic compounds in aqueous solutions. Their surfactant properties allow them to form micelles, which are aggregates of surfactant molecules where the hydrophobic tails form a core that can encapsulate nonpolar substances, while the hydrophilic heads remain in contact with the surrounding water. This encapsulation effectively increases the solubility of hydrophobic compounds.
Integration into Polymer Matrices (e.g., PVC) and Non-Polymer Applications
This compound, often as part of a mixture of alkylsulfonic acid phenyl esters (ASE), has been identified as a functional additive in various polymer and non-polymer applications. cpsc.gov Its primary role in polymer matrices is as a plasticizer, particularly for polyvinyl chloride (PVC). cpsc.govlookchem.com Plasticizers are incorporated into materials like PVC to increase their flexibility, workability, and durability.
ASE, which includes this compound as a component, has been used in the production of PVC for over six decades and is noted for its compatibility with PVC, polyurethanes, natural rubber, and synthetic rubbers. cpsc.gov Key properties that make it a valuable additive include outstanding resistance to light and weathering, as well as high saponification resistance. cpsc.gov
Beyond its use as a polymer additive, the compound finds utility in several non-polymer commercial products. These applications leverage its properties as a processing aid and solvent. cpsc.gov
Non-Polymer Applications Include:
Adhesives and sealants cpsc.gov
Paints and coatings cpsc.gov
Plastic and rubber products cpsc.gov
Detergents and cleaners
The use of ASE has been reported as a substitute for certain phthalate (B1215562) plasticizers in sensitive applications. cpsc.gov
Research into PFSA-like Membranes for Proton Exchange Applications
A significant area of research for this compound involves its use in creating proton exchange membranes (PEMs) that mimic the performance of perfluorosulfonic acid (PFSA) materials like Nafion. mdpi.comnih.gov These membranes are a critical component in fuel cells, responsible for transporting protons from the anode to the cathode. semanticscholar.org Hydrocarbon-based PEMs, such as those derived from polymers functionalized with this compound, are being actively investigated as cost-effective and environmentally friendlier alternatives to their perfluorinated counterparts. mdpi.comnih.gov
The fundamental approach involves grafting propane (B168953) sulfonic acid groups onto various polymer backbones, such as poly(phenylenebenzophenone)s (SPPBP) researchgate.net, poly(ether sulfone)s researchgate.net, and poly(phenylene ether)s researchgate.net. The sulfonic acid (-SO₃H) group, attached via a flexible propane side chain, provides the necessary acidity and hydrophilic sites for proton conduction. The phenol group can be part of the polymer backbone or a component in the synthesis of the sulfonated side chains. researchgate.net
Research indicates that creating polymers with these pendant sulfonic acid groups can lead to well-defined microphase separation between the hydrophobic polymer backbone and the hydrophilic, proton-conducting domains. mdpi.comresearchgate.net This phase separation is crucial for forming efficient proton transport channels, leading to high proton conductivity, which is a key performance metric for PEMs. researchgate.netresearchgate.net For example, a series of SPPBP membranes with propane sulfonic acid side chains demonstrated high proton conductivity, with some values exceeding that of Nafion 211 under hydrated conditions. researchgate.net
Side-Chain Engineering for Balanced Water Uptake and Mechanical Stability
For a proton exchange membrane to be effective, it must not only conduct protons efficiently but also maintain its mechanical integrity and dimensional stability, especially under varying humidity and temperature. mdpi.com A key research focus is the engineering of the sulfonic acid side chains to achieve an optimal balance between water uptake (essential for proton conduction) and mechanical stability.
Attaching the sulfonic acid group to the main polymer backbone via a flexible side chain, such as a propane chain, is a critical design strategy. mdpi.com This separation reduces the restrictive influence of the rigid main chain on the sulfonic acid group's mobility, which can enhance proton conductivity. mdpi.com
Researchers have explored several side-chain engineering strategies:
Controlling Side Chain Length: The length of the alkyl side chain connecting the sulfonic acid group to the polymer backbone can be adjusted. Longer side chains can facilitate better phase separation and create more defined hydrophilic channels for proton transport. researchgate.netnorthumbria.ac.uk
Introducing Hydrophobic Groups: Modifying the propane backbone with hydrophobic groups can help control water uptake and prevent excessive swelling of the membrane, which can compromise its mechanical stability. Fluorinated side chains, for instance, have been shown to reduce swelling compared to non-fluorinated versions.
Varying Sulfonation Degree: The ion exchange capacity (IEC), which is a measure of the concentration of sulfonic acid groups, can be controlled. researchgate.netresearchgate.net While a higher IEC generally leads to higher proton conductivity, it can also cause excessive water absorption and dimensional instability. Side-chain engineering allows for the synthesis of membranes with high IEC values while mitigating excessive swelling. nih.gov
| Polymer System | Side-Chain Feature | Key Research Finding | Reference |
|---|---|---|---|
| Poly(phenylenebenzophenone)s (SPPBP) | Propane sulfonic acid | Achieved proton conductivity (162.1 mS/cm) higher than Nafion 211 (130.2 mS/cm) at 80°C and 90% RH. | researchgate.net |
| Sulfonated Poly(phenylene ether)s (SPPEs) | Sulfonic acid via 1,4-butanesultone | Showed high proton conductivity (8.60 × 10⁻³ S cm⁻¹) under low humidity (30% RH at 80°C), outperforming Nafion 117. | researchgate.net |
| Perfluorosulfonic acid (PFSA) derivatives | Extended side chains with dual proton sites | Enhanced hydrophobic-hydrophilic phase separation, aiding the formation of proton transport channels for low humidity operation. | northumbria.ac.uk |
| Polyphenylene-based PEMs | Flexible alkyl sulfonic acid chains | Mitigated excessive water uptake and swelling despite high ion exchange capacity (2.6 mequiv/g). | nih.gov |
Electrochemical Catalysis
The functional groups of this compound also lend themselves to applications in electrochemical catalysis, particularly in the context of energy conversion devices like fuel cells.
The oxygen reduction reaction (ORR) is a critical electrochemical process that often limits the efficiency of low-temperature fuel cells. mdpi.com Platinum (Pt) and its alloys are the most effective catalysts for this reaction, but their high cost and poor stability are significant barriers to widespread commercialization. mdpi.com A promising strategy to enhance catalyst performance and durability is to anchor Pt nanoparticles onto a support material and modify the local chemical environment. mdpi.comjiangnan.edu.cn
Research has shown that grafting sulfonic acid-containing polymers or molecules onto catalyst supports or directly onto the nanoparticles can improve catalytic activity and stability. mdpi.comresearchgate.net Specifically, polymers containing propane-1-sulfonic acid functionalities have been investigated for this purpose. In one study, a polymer named Poly{3-(2,3,5,6-tetrafluoro-4-vinylthiophenol)propane-1-sulfonic acid} (PTFV-S-PSA) was grafted onto Pt nanoparticles for ORR catalysis.
The sulfonic acid groups are believed to play several beneficial roles:
Enhanced Stability: The sulfonic acid groups can adsorb onto the surface of the Pt nanoparticles. mdpi.com Density functional theory (DFT) calculations have shown that this adsorption is energetically favorable and can stabilize the Pt particles, preventing their agglomeration and dissolution during extended fuel cell operation. mdpi.com
Improved Proton Access: The hydrophilic and acidic nature of the sulfonic acid groups helps create a favorable environment for proton transport to the catalytic sites, which is essential for the ORR process in a PEM fuel cell. escholarship.org
Water Management: The presence of the grafted polymer can influence water management within the catalyst layer of the fuel cell, which is crucial for optimal performance. researchgate.net
| Catalyst System | Grafted Functional Group/Polymer | Key Finding | Reference |
|---|---|---|---|
| Pt Nanoparticles | PTFV-S-PSA (contains propane-1-sulfonic acid) | Investigated as a material for grafting onto Pt nanoparticles for ORR catalysis. | |
| Pt/C Catalyst | Phenylsulfonic acid groups | Grafted catalysts showed remarkably higher electrochemical activity and stability after 500 cycles compared to non-functionalized Pt. | mdpi.com |
| Pt Nanoparticles | Polystyrene sulfonic acid (PSSA) | Fuel cell tests showed a maximum power density of ~1 W cm⁻² and better stability compared to a standard cathode. | researchgate.net |
Investigations into Biochemical and Biological Interactions of Phenol;propane 1 Sulfonic Acid Analogs
Molecular Recognition and Binding Studies
The amphiphilic nature of phenol (B47542);propane-1-sulfonic acid, possessing both hydrophilic and hydrophobic regions, dictates its interaction with biological interfaces. nih.gov This dual characteristic is central to its molecular recognition and binding capabilities.
Phenol;propane-1-sulfonic acid and its analogs primarily target lipid membranes and other hydrophobic surfaces within biological systems. The hydrophobic portion of these molecules tends to partition into the nonpolar interior of lipid bilayers, while the hydrophilic sulfonic acid group remains oriented towards the aqueous environment. nih.govnih.gov This interaction is driven by the tendency of the hydrophobic tails of the lipid molecules to aggregate and exclude water, creating a favorable environment for the nonpolar components of the this compound analogs. nih.gov
The specific nature of these interactions can be influenced by the composition of the lipid membrane. For instance, the presence of cholesterol can alter the packing of phospholipids, potentially creating different binding pockets and interaction sites for these analogs. acs.org Studies on similar phenolic compounds have shown that they can interact with the headgroup regions of phospholipids, indicating a complex interplay of hydrophobic and electrostatic forces. rsc.org
The insertion of this compound analogs into the lipid bilayer can lead to a disruption of its ordered structure. unica.it This can manifest as an increase in membrane fluidity or a decrease in the order of the lipid acyl chains. nih.govnih.gov Such disruptions can alter the mechanical properties of the membrane, including its thickness and bending rigidity. nih.gov By integrating into the membrane, these compounds can increase the solubility of other hydrophobic substances within the bilayer.
The surfactant-like properties of these sulfonic acid derivatives contribute to their ability to emulsify hydrophobic compounds, effectively breaking them down into smaller, more soluble aggregates. This mechanism is fundamental to their function in various applications, from industrial detergents to potential therapeutic agents. The ability to enhance the solubility of poorly soluble compounds is a key area of research.
Structure-Activity Relationship (SAR) Studies of Functionalized Analogs
The biological activity of this compound analogs can be finely tuned by modifying their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications impact their interactions with biological targets. uc.ptresearchgate.net
The introduction of halogen substituents, such as fluorine or chlorine, onto the phenolic ring significantly alters the physicochemical properties of the analogs. Halogenation, particularly with fluorine, can increase the lipophilicity of the molecule, which may enhance its ability to penetrate biological membranes. For example, a fluorine substituent can increase the logP value, a measure of lipophilicity, which is often correlated with improved transport across the blood-brain barrier.
Furthermore, the high electronegativity of halogen atoms can modify the electrostatic potential of the molecule. This can lead to altered binding kinetics with molecular targets, such as enzymes. The presence of a carbon-fluorine bond, for instance, can change how the analog interacts with amino acid residues in a protein's active site, potentially leading to stronger or weaker binding affinities compared to non-halogenated counterparts.
Systematic modifications and subsequent biological testing enable the development of SAR models. These models help to predict the activity of new analogs and guide the design of compounds with optimized properties for specific applications. beilstein-journals.org
Table 1: Investigated this compound Analogs and Their Properties
| Compound Name | Substituent | Effect on Lipophilicity | Impact on Binding |
| 3-(4-fluorophenyl)propane-1-sulfonic acid | 4-Fluoro | Increased | Alters electrostatic interactions |
| Propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide | Complex chloro and fluoro substitutions | Significantly Increased | Specific targeting of mutant proteins |
Enzymatic Reactivity Studies
The this compound structure can be a substrate for various enzymatic reactions. The phenolic hydroxyl group and the sulfonic acid moiety can undergo biotransformations, which can either activate or deactivate the compound. google.com For instance, oxidative enzymes can metabolize the phenolic ring, while other enzymes might cleave the propane-sulfonic acid side chain. google.comgoogleapis.com
Degradation of Sulfonated Lignin (B12514952) Models in Laccase/Mediator Systems
Laccases are copper-containing enzymes that catalyze the oxidation of phenolic and other aromatic compounds. nih.govfrontiersin.org Their ability to degrade lignin, a complex aromatic polymer in plant cell walls, has been a subject of significant research. frontiersin.orgresearchgate.net However, laccases alone can only oxidize the phenolic subunits of lignin, which constitute a smaller portion of the entire polymer. frontiersin.orgnih.gov To enhance their catalytic activity, especially towards the more abundant non-phenolic lignin structures, laccase-mediator systems (LMS) are employed. frontiersin.orgrsc.org Mediators are small molecules that, once oxidized by laccase, can in turn oxidize the non-phenolic parts of lignin. rsc.orgrsc.org
Research has focused on understanding how sulfonation, a common modification in industrial lignin (lignosulfonates), affects its degradation by LMS. To investigate this, scientists have synthesized and studied sulfonated lignin model compounds. One such study utilized guaiacylglycerol-β-guaiacyl ether (GBG) as a model for phenolic lignin subunits and its sulfonated counterpart, SGBG (sulfonated guaiacylglycerol-β-guaiacyl ether), to mimic the sulfonated phenolic end-caps of lignosulfonate. rsc.org
The findings revealed that both the native (GBG) and sulfonated (SGBG) phenolic model compounds underwent polymerization when treated with laccase from Trametes versicolor, both in the presence and absence of the mediator 1-hydroxybenzotriazole (B26582) (HBT). rsc.org This suggests that sulfonation of the phenolic units does not hinder their radical coupling reactions. rsc.org The reaction pathways for both GBG and SGBG were found to be highly similar, leading to the formation of dimers and larger oligomers. rsc.org
In contrast, the sulfonation of a non-phenolic lignin model compound, SVBG, had a significant impact on its reactivity. While the non-sulfonated version (VBG) was slowly converted to its ketone analog and other cleavage products by the laccase/HBT system, the sulfonated version (SVBG) was found to be completely unreactive. rsc.org This difference in reactivity was attributed to a substantial increase in the Cα–H bond dissociation energy of approximately 10 kcal mol−1 upon sulfonation, which prevented its oxidation by the laccase/HBT system. rsc.org
These results indicate that the sulfonation of lignin has a dual effect on its enzymatic degradation. While it doesn't prevent the polymerization of phenolic units, it significantly inhibits the degradation of non-phenolic structures by laccase/HBT systems. rsc.org This understanding is crucial for optimizing the enzymatic processing of industrial lignosulfonates for the production of valuable chemicals and materials. researchgate.net
| Compound | Laccase Treatment | Laccase/HBT Treatment | Key Finding |
| GBG (phenolic model) | Polymerization (dimer formation) | Polymerization | Sulfonation does not prevent radical coupling of phenolic units. rsc.org |
| SGBG (sulfonated phenolic model) | Polymerization (dimer formation) | Polymerization | Sulfonation does not prevent radical coupling of phenolic units. rsc.org |
| VBG (non-phenolic model) | No reaction | Cα oxidation and cleavage | Sulfonation of non-phenolic units inhibits degradation. rsc.org |
| SVBG (sulfonated non-phenolic model) | No reaction | No reaction | Sulfonation of non-phenolic units inhibits degradation. rsc.org |
Antiviral Potency Investigations with K36 Analogs and SARS-CoV-2 Mpro Binding
The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and a prime target for antiviral drug development. nih.govscienceopen.comresearchgate.net The inhibitor K36 is a known compound that binds to the active site of Mpro. nih.gov Recent computational studies have explored the potential of K36 analogs, which are structurally similar compounds, as more potent inhibitors of this viral enzyme. nih.govscienceopen.com
One such study investigated ten newly designed drug-like compounds, referred to as KL1 through KL10, which are derivatives of the parent inhibitor K36. nih.govscienceopen.comresearchgate.net Through molecular docking and molecular dynamics simulations, the binding affinities and interactions of these analogs with the Mpro active site were evaluated. nih.govscienceopen.com The results showed that several of the designed inhibitors exhibited enhanced binding affinities compared to the original K36 inhibitor. nih.govscienceopen.com
Notably, the analog designated as KL7 demonstrated the most promising binding characteristics. nih.govscienceopen.comresearchgate.net It achieved a docking score of -13.54 and a MM-PBSA binding energy of -34.57 kJ/mol, indicating a stronger binding affinity than K36. nih.govscienceopen.com Molecular dynamics simulations further supported the stable and persistent binding of these K36 analogs within the Mpro active site, with RMSD values ranging from 0.5 to 2.0 nm. nih.govscienceopen.comresearchgate.net
The improved binding of these analogs is attributed to specific interactions with key amino acid residues in the Mpro binding pocket, such as His41, through hydrogen bonding and hydrophobic interactions. nih.gov All the investigated inhibitors were found to bind to the same binding pocket as the parent K36 inhibitor, suggesting a similar mechanism of action. researchgate.netnih.gov These computational findings suggest that K36-based analogs, which can be classified as this compound derivatives, hold significant promise as scaffolds for the development of potent antiviral drugs targeting SARS-CoV-2. nih.govscienceopen.com Further research, including in vitro and in vivo studies, is necessary to validate their therapeutic potential. frontiersin.orgmdpi.combiorxiv.org
| Compound | Docking Score (kJ/mol) | MM-PBSA Binding Energy (kJ/mol) | Key Interactions |
| K36 (Parent Inhibitor) | Not specified in provided context | Less favorable than KL7 | Binds to Mpro active site. nih.govscienceopen.comnih.gov |
| KL7 (K36 Analog) | -13.54 | -34.57 | Enhanced binding affinity compared to K36. nih.govscienceopen.com |
| KL1-KL10 (K36 Analogs) | Varied | Varied | Persistent binding to Mpro active site. nih.govscienceopen.comresearchgate.net |
Environmental Dynamics and Degradation Research of Phenol;propane 1 Sulfonic Acid
Oxidative Degradation Pathways
The degradation of phenolic sulfonic acids in the environment is largely driven by oxidative processes. These compounds can be broken down through the action of strong oxidizing agents, which generate highly reactive species like hydroxyl radicals (•OH) that attack the aromatic ring, leading to its cleavage and eventual mineralization.
Selection and Efficacy of Oxidants (e.g., H₂O₂, KMnO₄, Ozone)
The choice of oxidant is critical for the effective degradation of phenol (B47542) sulfonic acids. Research has explored various advanced oxidation processes (AOPs), which are characterized by the in-situ generation of potent chemical oxidants.
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is often used in combination with ultraviolet (UV) light (UV/H₂O₂) or iron catalysts (Fenton and photo-Fenton processes) to generate hydroxyl radicals. In the UV/H₂O₂ process, the photolysis of H₂O₂ produces •OH radicals, which are the primary species responsible for the degradation of the phenol sulfonic acid molecule. naun.org The photo-Fenton process (UV/H₂O₂/Fe(II) or Fe(III)) has been shown to be particularly rapid, achieving over 80% destruction of phenol sulfonic acid within five minutes under optimal conditions. naun.org However, adding H₂O₂ beyond an optimal concentration can be counterproductive, as excess H₂O₂ can act as a scavenger of hydroxyl radicals. naun.org
Potassium Permanganate (B83412) (KMnO₄): Potassium permanganate is a strong oxidizing agent that can be used to degrade phenolsulfonic acid. Permanganate has been shown to be very effective for the degradation of other phenolic compounds, with its reactivity being strongly dependent on pH. epa.gov
Ozone (O₃): Ozonation is another effective method for degrading phenol sulfonic acids. Ozone can react directly with the compound or decompose to form hydroxyl radicals, especially at higher pH values. Studies on phenol sulfonic acid-syntan (PSAS), a related complex substance, found that ozonation could achieve significant removal of chemical oxygen demand (COD). researchgate.net The combination of photocatalysis with ozonation has also been shown to significantly accelerate the degradation of 4-hydroxybenzenesulfonic acid. researchgate.net
Interactive Table: Efficacy of Selected Oxidative Degradation Methods for Phenol Sulfonic Acids
| Degradation Method | Target Compound | Oxidant(s) | Key Findings | Reference(s) |
| Photo-Fenton | Phenol Sulfonic Acid | UV/H₂O₂/Fe(II) | >80% degradation within 5 minutes at optimal conditions. | naun.org |
| UV/H₂O₂ | Phenol Sulfonic Acid | UV/H₂O₂ | 94.4% degradation in 20 minutes under acidic conditions. | naun.org |
| Ozonation | Phenol Sulfonic Acid-Syntan | O₃ | Optimal COD removal at pH 7. | researchgate.net |
| Photocatalysis + Ozonation | 4-Hydroxybenzenesulfonic Acid | Ag-TiO₂/O₃/UV | Combination significantly accelerated degradation compared to individual processes. | researchgate.net |
| Permanganate Oxidation | Phenolsulfonic Acid | KMnO₄ | Mentioned as an effective oxidizing agent. |
Influence of pH on Degradation Efficiency
The pH of the aqueous environment is a critical parameter that significantly influences the rate and efficiency of oxidative degradation for phenol sulfonic acids. Its effect is twofold: it alters the chemical form (speciation) of the target compound and influences the generation and reactivity of the oxidative species.
For degradation processes involving hydroxyl radicals, such as photo-Fenton and UV/H₂O₂, an acidic pH is often optimal. Research on phenol sulfonic acid degradation using the UV/H₂O₂ process demonstrated the highest efficiency (94.4% removal) at a pH of 3. naun.org Similarly, Fenton-based processes typically require acidic conditions (e.g., pH 2.5–3.0) to keep the iron catalyst in its active form and promote the generation of hydroxyl radicals.
In contrast, processes involving ozone can have different pH dependencies. While direct ozonation can occur at acidic pH, the indirect pathway involving the decomposition of ozone into more reactive hydroxyl radicals is favored at neutral or alkaline pH. researchgate.net For the removal of phenol sulfonic acid-syntan, an optimal pH of 7 was identified for the ozonation process. researchgate.net The stability of the phenol sulfonic acid molecule itself is also pH-dependent; the sulfonic acid group is stabilized under acidic conditions (pH < 3), while neutral pH can promote hydrolysis.
Partitioning Behavior in Environmental Compartments
The partitioning behavior of a chemical describes how it distributes itself between different environmental media, such as water, soil, air, and biota. This behavior is governed by the compound's physicochemical properties and is fundamental to predicting its environmental fate, transport, and potential for exposure.
Understanding Partition Coefficients (e.g., Log Kow) and their Role in Environmental Fate Modeling
The octanol-water partition coefficient (Kow) is a key parameter used to describe the partitioning behavior of a chemical. It is defined as the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium in a two-phase system. It is typically expressed as its logarithm (Log Kow).
Log Kow is a measure of a substance's hydrophobicity or lipophilicity. cpsc.gov
A high Log Kow value indicates a hydrophobic (lipophilic or "fat-loving") compound that prefers to partition into organic phases like lipids in organisms, soil organic matter, and sediments.
A low Log Kow value indicates a hydrophilic ("water-loving") compound that prefers to remain in the aqueous phase.
This parameter is a cornerstone of environmental fate modeling. cpsc.govepa.gov It is used in quantitative structure-activity relationship (QSAR) models to estimate other crucial environmental properties, including water solubility, soil and sediment adsorption coefficients, and the potential for a chemical to bioconcentrate in aquatic organisms. epa.govcpsc.gov
For 4-hydroxybenzenesulfonic acid, the estimated Log Kow is -1.65 . nih.govechemi.comcharite.de This negative value signifies that the compound is extremely hydrophilic. This is expected due to the presence of both the phenolic hydroxyl and the highly polar sulfonic acid functional groups, which readily interact with water molecules. cymitquimica.com
Relationships between Log Kow and Water Solubility, Soil/Sediment Adsorption, and Bioconcentration
The Log Kow value is directly or inversely proportional to other key environmental parameters that dictate the fate of phenol;propane-1-sulfonic acid.
Water Solubility: There is generally an inverse relationship between Log Kow and water solubility. Chemicals with low Log Kow values, like 4-hydroxybenzenesulfonic acid, are typically highly soluble in water. Experimental data confirms that 4-hydroxybenzenesulfonic acid is miscible with or soluble in water. nih.govchemicalbook.com Its high water solubility means it will be readily transported in surface water and groundwater. researchgate.net
Soil/Sediment Adsorption (Koc): The organic carbon-normalized soil adsorption coefficient (Koc) describes the tendency of a chemical to adsorb to the organic matter in soil and sediment. chemsafetypro.com It is strongly correlated with Log Kow; higher Log Kow values lead to higher Koc values and stronger adsorption. Based on its estimated Log Kow of -1.65, 4-hydroxybenzenesulfonic acid has a calculated Koc value of approximately 3.0 . nih.govechemi.comcharite.de This extremely low Koc value suggests the compound has very high mobility in soil and is not likely to be retained in soil or sediment, posing a potential for leaching into groundwater. nih.govechemi.comechemi.com
Bioconcentration (BCF): The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an aquatic organism to its concentration in the surrounding water at steady state. oup.com It is a measure of a substance's potential to accumulate in living tissues. BCF is strongly correlated with Log Kow, as hydrophobic substances (high Log Kow) tend to accumulate in the fatty tissues of organisms. europa.euscience.gov For ionic compounds like sulfonic acids, specific regression equations are used. europa.euvegahub.eu Using its estimated Log Kow, the calculated BCF for 4-hydroxybenzenesulfonic acid is 0.03 . echemi.comechemi.comguidechem.com This very low BCF value indicates that the compound has a negligible potential to bioconcentrate or bioaccumulate in the food chain. echemi.comguidechem.com
Interactive Table: Environmental Partitioning Properties of 4-Hydroxybenzenesulfonic Acid (Surrogate)
| Property | Symbol | Value | Interpretation | Reference(s) |
| Octanol-Water Partition Coefficient | Log Kow | -1.65 (estimated) | Highly hydrophilic | nih.govechemi.comcharite.deechemi.com |
| Water Solubility | S | Soluble / Miscible | Remains in aqueous phase | nih.govcymitquimica.comchemicalbook.com |
| Soil Adsorption Coefficient | Koc | ~3.0 (estimated) | Very high mobility in soil | nih.govechemi.comcharite.deechemi.com |
| Bioconcentration Factor | BCF | 0.03 (calculated) | No potential to bioconcentrate | echemi.comechemi.comguidechem.com |
Emerging Research Directions and Future Perspectives for Phenol;propane 1 Sulfonic Acid
Development of Novel Synthetic Routes for Diverse Analogs
The synthesis of phenol (B47542);propane-1-sulfonic acid and its analogs is an area of active development, with researchers focusing on creating a diverse library of molecules for various applications. Traditional methods often involve the sulfonation of phenol-containing precursors or the esterification of propane-1-sulfonic acid with phenol. prepchem.comprepchem.comopenochem.orgwikipedia.org However, current research is exploring more sophisticated and efficient strategies.
One promising approach involves the nucleophilic substitution of propane-1-sulfonic acid derivatives with various substituted phenols. This method allows for the precise introduction of different functional groups onto the phenolic ring, thereby tuning the electronic and steric properties of the final molecule. The use of palladium-based catalysts, such as palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0), has been shown to facilitate these reactions under mild conditions, improving efficiency and regioselectivity.
Another innovative strategy focuses on building the molecule from a sulfonated propane (B168953) chain. For instance, reacting 3-bromopropane sulfonic acid potassium salt with substituted biphenols can generate grafted sulfonated polymers, creating materials with unique properties for applications like proton exchange membranes. semanticscholar.org This approach highlights a move towards creating macromolecular structures and polymers where the phenol;propane-1-sulfonic acid moiety is a repeating unit.
Exploration of Advanced Catalytic Applications
The sulfonic acid group in this compound makes it a strong Brønsted acid, which is a key feature for its use in catalysis. Research is increasingly focused on harnessing this acidity in various catalytic applications, particularly by immobilizing the molecule or its analogs onto solid supports. stanford.edu These solid acid catalysts offer significant advantages over liquid acids, such as easier separation from reaction products, reduced corrosion, and enhanced reusability, contributing to more sustainable chemical processes. nih.govstudysmarter.co.uk
One major area of exploration is their use in esterification and transesterification reactions, which are fundamental processes in the production of biofuels, solvents, and plasticizers. stanford.edu For example, sulfonic acid-functionalized materials have shown high efficiency in the esterification of fatty acids to produce methyl esters (biodiesel). pageplace.de The catalytic activity can be tuned by altering the structure of the organic linker, with arenesulfonic groups sometimes offering greater stability against leaching compared to alkylsulfonic groups. pageplace.de
Furthermore, these catalysts are being investigated for a wide range of organic transformations, including alkylation, acylation, dehydration, and multicomponent reactions for the synthesis of complex heterocyclic compounds. nih.govpageplace.deresearchgate.netmdpi.com The porous structure of supports like zeolites or mesoporous silica, when functionalized with sulfonic acid groups, can also introduce shape selectivity, directing reactions towards specific products. stanford.edustudysmarter.co.uk
Future research will likely concentrate on designing highly stable and active solid acid catalysts based on this compound analogs. This includes exploring novel support materials and developing methods to create a high density of accessible acid sites. The goal is to create robust catalysts that can withstand harsh industrial conditions and be recycled multiple times without a significant loss of activity. studysmarter.co.uk
Elucidation of Complex Interfacial Phenomena in Materials Science
The amphiphilic nature of this compound, possessing both a hydrophobic phenolic component and a hydrophilic sulfonate group, makes it surface-active. This property is critical in materials science, where it can influence the behavior at interfaces between different phases (e.g., oil-water, solid-liquid, liquid-air). Understanding and controlling these interfacial phenomena is a key area of emerging research.
The compound and its derivatives can act as surfactants or emulsifiers, stabilizing mixtures of immiscible liquids. This is relevant in the formulation of detergents, cleaners, and in enhanced oil recovery processes where ultralow interfacial tension is desired. onepetro.org Research in this area uses advanced techniques like Langmuir balance and Brewster angle microscopy to study how these molecules arrange themselves at interfaces, often forming distinct patches or monolayers that alter surface properties. mdpi.com
In the context of polymer science, incorporating this moiety into polymer chains can influence the material's surface properties, such as wettability and adhesion. For instance, in proton exchange membranes for fuel cells, the sulfonic acid groups create hydrophilic channels for proton transport, while the more hydrophobic backbone provides mechanical stability. The interface between these hydrophilic and hydrophobic domains is crucial for efficient membrane performance.
Future investigations will likely employ sophisticated computational simulations and advanced spectroscopic techniques to gain a molecular-level understanding of how these molecules behave at interfaces. mdpi.com This knowledge will enable the rational design of materials with precisely controlled interfacial properties for applications ranging from advanced coatings and sensors to next-generation energy devices.
Deeper Mechanistic Understanding of Biological Interactions
The interaction of this compound with biological systems is a complex and developing area of research. While the toxicology of phenol itself is well-documented, the addition of a propane sulfonic acid group significantly alters the molecule's physicochemical properties, such as its solubility and acidity, which in turn affects its biological activity. nih.govresearchgate.netwww.gov.uk
Research is aimed at understanding how this modification influences interactions with proteins and cell membranes. The negatively charged sulfonate group can engage in electrostatic interactions with positively charged residues on protein surfaces, while the phenolic ring can participate in hydrophobic and hydrogen bonding interactions. nih.govresearchgate.netfrontiersin.orgnih.gov These interactions can potentially alter the structure and function of enzymes and other proteins. Understanding these binding mechanisms is crucial for assessing the compound's biocompatibility and potential therapeutic or toxic effects.
Phenolic compounds, in general, are known to have a range of biological activities, and their sulfated metabolites play a role in their biotransformation and excretion. The presence of the sulfonic acid group mimics this metabolic process, and studying its effect can provide insights into the fate of phenolic compounds in biological systems. Current research explores how protein-phenolic acid interactions can lead to changes in the structural and functional properties of both molecules. nih.gov
Future work in this area will focus on detailed mechanistic studies using techniques like molecular docking, spectroscopy, and calorimetry to characterize the binding thermodynamics and kinetics with specific biological targets. This will help to build a predictive understanding of how structural variations in this compound analogs affect their biological profiles, paving the way for applications in drug design or for assessing environmental health risks. researchgate.netfrontiersin.org
Sustainable Synthesis and Degradation Strategies for Environmental Stewardship
In line with the principles of green chemistry, a significant research thrust is dedicated to developing sustainable pathways for both the synthesis and degradation of this compound. This ensures that the environmental impact of the compound's lifecycle is minimized.
On the synthesis front, researchers are looking at bio-based feedstocks to replace petroleum-derived precursors. Lignin (B12514952), an abundant and renewable biopolymer, is a prime candidate as a source for the phenolic component. d-nb.infonih.govnih.govacs.org Advanced catalytic processes are being developed to efficiently depolymerize lignin and convert its aromatic monomers into phenol and other valuable chemicals. d-nb.infonih.govfau.de These methods often employ heterogeneous catalysts, such as zeolites or supported metal catalysts, under conditions that maximize yield and minimize waste. d-nb.infonih.gov The use of biocatalysis in the valorization of lignin-derived compounds is also a growing field. nih.govmdpi.com
Regarding degradation, the environmental fate of sulfonated aromatic compounds is a key consideration. Research is focused on developing effective methods for their removal from wastewater. Advanced oxidation processes (AOPs), such as ozonation, have been shown to be effective in degrading phenol sulfonic acid-based structures. nih.govresearchgate.net Studies have investigated the kinetics of these degradation reactions, identifying optimal conditions (e.g., pH, oxidant concentration) and characterizing the intermediate by-products to ensure complete mineralization or conversion to benign substances. nih.govnih.govacs.orgmdpi.com Ozonation can break down the aromatic ring, leading to more biodegradable compounds and reducing the chemical oxygen demand (COD) of the effluent. nih.govresearchgate.net
Future perspectives in this area include the integration of sustainable synthesis and degradation into a circular economy model. This involves designing molecules that are not only functional but also inherently biodegradable. The development of biocatalytic degradation pathways, using microorganisms engineered to break down these specific compounds, represents a promising frontier for environmental stewardship.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-fluorophenyl)propane-1-sulfonic acid, and how can reaction parameters be optimized?
Answer: The synthesis of 3-(4-fluorophenyl)propane-1-sulfonic acid typically involves two primary methods:
- Sulfonation of 3-(4-fluorophenyl)propane-1-ol using concentrated sulfuric acid under controlled temperatures (40–60°C) to avoid side reactions like dehydration or oxidation.
- Nucleophilic substitution of propane-1-sulfonic acid derivatives with fluorinated aryl halides in the presence of catalysts such as palladium complexes.
Optimization strategies include:
- Temperature modulation : Lower temperatures (e.g., 40°C) minimize byproduct formation during sulfonation .
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ to enhance reaction efficiency and regioselectivity.
- Purification protocols : Using recrystallization with ethanol-water mixtures to achieve >98% purity, verified by HPLC .
Q. How can researchers characterize the structural integrity and purity of propane-1-sulfonic acid derivatives?
Answer: Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the sulfonic acid group (-SO₃H) and fluorophenyl substituent. For example, the -SO₃H proton appears as a broad singlet at δ 10–12 ppm in D₂O .
- FTIR spectroscopy : Peaks at 1040 cm⁻¹ (S=O asymmetric stretching) and 1170 cm⁻¹ (S-O stretching) validate sulfonic acid functionality.
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary research applications of propane-1-sulfonic acid derivatives in organic synthesis?
Answer: These compounds serve as:
- Acid catalysts : The strong acidity (-SO₃H) facilitates esterification and Friedel-Crafts reactions. For example, 3-(4-fluorophenyl)propane-1-sulfonic acid enhances reaction rates in aqueous media due to its water solubility .
- Pharmaceutical intermediates : The fluorine atom improves lipophilicity, aiding membrane permeability in drug candidates. Structural analogs with chlorine or methyl substituents show varied bioactivity profiles, enabling structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can conflicting data on the solubility and reactivity of fluorinated vs. chlorinated propane-1-sulfonic acid analogs be reconciled?
Answer: Discrepancies arise from differences in substituent electronegativity and steric effects:
- Fluorinated analogs : Higher electronegativity increases acidity (pKa ~1.2) but reduces solubility in nonpolar solvents. Reactivity in nucleophilic substitutions is enhanced due to electron-withdrawing effects .
- Chlorinated analogs : Larger atomic size reduces diffusion rates in biological systems but improves thermal stability.
Q. Methodological approach :
Q. What experimental design considerations are critical for studying the degradation pathways of propane-1-sulfonic acid derivatives under oxidative conditions?
Answer: Key factors include:
- Oxidant selection : Compare H₂O₂, KMnO₄, and ozone for degradation efficiency. For instance, H₂O₂ generates fewer toxic byproducts but requires UV activation.
- pH control : Acidic conditions (pH <3) stabilize sulfonic acid groups, while neutral pH promotes hydrolysis.
- Analytical workflows : Use LC-QTOF-MS to identify degradation products (e.g., sulfones or cleaved aryl groups) and track kinetic profiles .
Q. How can researchers correlate the molecular structure of propane-1-sulfonic acid derivatives with their ion transport properties in polymer membranes?
Answer:
- Morphology studies : Employ SAXS/WAXS to analyze phase-separated domains in PFSA-like membranes, where sulfonic acid clusters govern proton conductivity .
- Side-chain engineering : Modify the propane backbone with hydrophobic groups (e.g., methyl) to balance water uptake and mechanical stability. For example, fluorinated side chains reduce swelling by 20% compared to non-fluorinated analogs .
- Transport modeling : Use molecular dynamics simulations to predict ion diffusion coefficients based on side-chain flexibility and hydration levels .
Q. What strategies mitigate contradictions between in vitro and in vivo toxicity data for sulfonic acid-based compounds?
Answer:
- Dosage alignment : Ensure in vitro studies use concentrations physiologically relevant to in vivo exposure levels (e.g., µM vs. mg/kg).
- Metabolite profiling : Identify bioactive metabolites (e.g., sulfonate esters) using hepatocyte incubation assays followed by UPLC-MS analysis .
- Species-specific models : Compare rodent vs. human cell lines to account for metabolic differences, such as cytochrome P450 activity .
Q. How does the fluorine substituent in 3-(4-fluorophenyl)propane-1-sulfonic acid influence its interaction with biological targets compared to non-halogenated analogs?
Answer:
- Lipophilicity enhancement : Fluorine increases logP by 0.5–1.0 units, improving blood-brain barrier penetration.
- Electrostatic interactions : The C-F bond alters binding kinetics with enzymes like carbonic anhydrase, as shown in SPR assays with ΔKD values of 15 nM vs. 50 nM for non-fluorinated analogs .
- Stability studies : Fluorine reduces metabolic degradation rates in liver microsomes by 30% due to decreased CYP3A4 affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
